PF-06821497
Description
Significance of Epigenetic Regulation in Cancer Biology
Epigenetics refers to heritable changes that alter gene expression without changing the underlying DNA sequence. nih.govwaocp.com These modifications are crucial for normal development and the maintenance of tissue-specific gene expression patterns. waocp.comazolifesciences.com However, disruptions in these epigenetic processes can lead to the transformation of normal cells into malignant ones and are now considered a hallmark of cancer. nih.govazolifesciences.com Unlike genetic mutations, which are permanent alterations to the DNA sequence, epigenetic changes are often reversible, making them attractive targets for therapeutic intervention. waocp.comlibretexts.org
Histone Modifications and Gene Transcription Regulation
In eukaryotic cells, DNA is wound around histone proteins to form a structure called chromatin. nih.gov The accessibility of DNA for transcription is largely controlled by post-translational modifications of these histones. cd-genomics.com Modifications such as acetylation, methylation, phosphorylation, and ubiquitination can alter chromatin structure. cd-genomics.comnih.gov For instance, some modifications cause the chromatin to unwind into a more open state known as euchromatin, making genes accessible for transcription. Conversely, other modifications can lead to a tightly packed structure called heterochromatin, which silences gene expression. wikipedia.org This "histone code" is a key mechanism for regulating gene activity.
Dysregulation of Polycomb Group Proteins in Oncogenesis
Polycomb group (PcG) proteins are a family of transcriptional repressors that are essential for normal development. nih.govfrontiersin.org They form complexes, most notably Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2), which play a critical role in silencing genes. hep.com.cn The dysregulation of PcG proteins is a frequent event in cancer. nih.govfrontiersin.org Aberrant PcG activity can lead to the silencing of tumor suppressor genes or the inappropriate activation of oncogenes, thereby promoting cancer initiation and progression. nih.govnih.gov
Enhancer of Zeste Homolog 2 (EZH2) as a Key Epigenetic Regulator
Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the primary catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). wikipedia.orgmdpi.com Its dysregulation, often through overexpression or mutation, is linked to the development and progression of numerous cancers, including prostate cancer and various lymphomas. pfizeroncologydevelopment.comwikipedia.org
Molecular Function of EZH2 within the Polycomb Repressive Complex 2 (PRC2)
EZH2's enzymatic activity is central to the function of the PRC2 complex. wikipedia.orgmdpi.com This complex is a multi-subunit protein assembly that, in addition to EZH2, includes core components like EED and SUZ12, which are essential for its catalytic function. mdpi.comru.nl The PRC2 complex is a key epigenetic regulator, responsible for maintaining gene expression patterns that control cell differentiation and development. pfizeroncologydevelopment.comwikipedia.org
The canonical function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). wikipedia.orgmdpi.com This specific histone modification is a hallmark of facultative heterochromatin, a state of condensed chromatin associated with transcriptional repression. bmbreports.orgnih.gov EZH2 uses S-adenosyl-L-methionine (SAM) as a methyl group donor for this reaction. aacrjournals.orgwikipedia.org The presence of H3K27me3 serves as a docking site for other regulatory proteins that help to maintain the silenced state of genes. mdpi.com
Through its H3K27me3 catalytic activity, EZH2 plays a direct role in silencing target genes. wikipedia.org This process is critical for normal cellular processes, but when EZH2 is overexpressed or mutated in cancer, it can lead to the aberrant silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and lymphomagenesis. wikipedia.orgashpublications.org The inhibition of EZH2's catalytic activity, as seen with PF-06821497, can lead to a decrease in global H3K27me3 levels, resulting in the reactivation of these silenced tumor suppressor genes. pfizeroncologydevelopment.comaacrjournals.org
Detailed Research Findings on this compound
This compound has demonstrated high specificity and potency as an EZH2 inhibitor. Pre-clinical studies have shown its effectiveness against both wild-type (WT) and mutant forms of EZH2. pfizeroncologydevelopment.com
| Target | Ki (Inhibition Constant) | Reference |
|---|---|---|
| EZH2 (Wild-Type) | <100 pM | pfizeroncologydevelopment.com |
| EZH2 (Y641N Mutant) | <0.1 nM | pfizeroncologydevelopment.comselleckchem.comcaymanchem.com |
| EZH1 | 70 nM | caymanchem.com |
In preclinical models, treatment with this compound led to a significant reduction in H3K27me3 levels in cancer cells. pfizeroncologydevelopment.comcaymanchem.com This epigenetic alteration was associated with the upregulation of tumor suppressor genes and a subsequent inhibition of cancer cell proliferation. aacrjournals.org Specifically, in models of castration-resistant prostate cancer (CRPC), EZH2 inhibition by this compound induced cell cycle arrest. aacrjournals.org
Furthermore, research has explored the synergistic effects of this compound with other cancer therapies. In CRPC models, combining this compound with the androgen receptor (AR) antagonist enzalutamide (B1683756) resulted in a robust anti-tumor response, including durable tumor regressions. aacrjournals.orgurotoday.com This combination therapy showed a synergistic upregulation of genes co-repressed by both EZH2 and the AR. aacrjournals.org
Catalytic Activity in Histone H3 Lysine 27 Trimethylation (H3K27me3)
Oncogenic Role of Aberrant EZH2 Activity in Malignancies
Dysregulation of EZH2 is a common feature in a wide array of human cancers, where it often functions as an oncogene, a gene that has the potential to cause cancer. aacrjournals.orge-crt.org Its role in promoting tumorigenesis is multifaceted, influencing critical cellular processes such as proliferation, apoptosis (programmed cell death), and the potential for metastasis. nih.govnews-medical.netecancer.org EZH2 primarily exerts its oncogenic effects through its canonical role as a gene silencer. By catalyzing the H3K27me3 mark, it represses the expression of numerous tumor suppressor genes that would normally put the brakes on uncontrolled cell growth. aacrjournals.orge-crt.orgnih.gov However, emerging evidence also points to non-canonical, or PRC2-independent, functions where EZH2 can act as a transcriptional co-activator, further contributing to cancer progression. aacrjournals.orgnih.gov This dual functionality underscores its significance as a central player in cancer biology.
In many solid tumors of epithelial origin, the overexpression of EZH2 is a frequent and well-documented phenomenon. aacrjournals.org This is particularly evident in prostate cancer, where EZH2 levels are significantly higher in metastatic and castration-resistant forms of the disease compared to localized tumors or benign tissue. aacrjournals.orgnih.gov This increased expression is not merely a bystander effect; it actively promotes more aggressive cancer cell behaviors. nih.gov Studies have shown that elevated EZH2 in prostate cancer is linked to the silencing of tumor suppressor genes and can even collaborate with the androgen receptor to drive the disease. plos.orgtandfonline.com
Similarly, in small cell lung cancer (SCLC), a particularly aggressive form of lung cancer, EZH2 is found to be hyperactivated and overexpressed at significantly higher levels than in non-small cell lung cancer (NSCLC). researchgate.netplos.org This overexpression is considered a key driver of the disease, contributing to rapid cell growth and resistance to chemotherapy by epigenetically silencing genes involved in DNA damage response. pfizeroncologydevelopment.complos.org Unlike in some other cancers, this activation in SCLC is not typically caused by mutations in the EZH2 gene itself but rather by the disruption of upstream regulatory pathways, such as the E2F/Rb pathway. plos.orgnih.gov
In contrast to many solid tumors where EZH2 is overexpressed, certain hematological malignancies, particularly lymphomas originating from germinal center B-cells, are characterized by recurrent, heterozygous, gain-of-function mutations in the EZH2 gene. news-medical.netresearchgate.netashpublications.org These somatic mutations most commonly occur at specific residues within the enzyme's catalytic SET domain, such as Tyrosine 641 (Y641). researchgate.netnih.gov
These are not random mutations; they specifically alter the enzyme's substrate preference, making it hyper-efficient at converting di-methylated H3K27 into the tri-methylated (H3K27me3) state. nih.gov This leads to a global increase in this repressive histone mark, causing an aberrant and widespread silencing of genes, including those that regulate B-cell differentiation and proliferation checkpoints. plos.org This enhanced repressive activity is believed to lock the B-cells in a proliferative state, contributing directly to the development of follicular lymphoma and diffuse large B-cell lymphoma (DLBCL). researchgate.netplos.org The prevalence of these activating mutations makes EZH2 a highly attractive and specific therapeutic target in these types of lymphoma. aacrjournals.org
High levels of EZH2 activity, whether from overexpression or activating mutations, are consistently linked to more aggressive disease, metastasis, and poor clinical outcomes across numerous cancer types. e-crt.orgnih.govspandidos-publications.com In prostate cancer, for instance, EZH2 overexpression is a hallmark of metastatic and advanced-stage disease. aacrjournals.orgnih.gov Similarly, in non-small cell lung cancer and breast cancer, elevated EZH2 expression correlates with tumor progression and worse patient survival. oncotarget.complos.orgdovepress.com
Furthermore, EZH2 plays a significant role in the development of therapeutic resistance. nih.govnih.gov In prostate cancer, EZH2 contributes to resistance against androgen receptor (AR) pathway inhibitors. pfizeroncologydevelopment.complos.org In breast cancer, EZH2 overexpression has been shown to confer resistance to treatments like tamoxifen (B1202) and cisplatin. spandidos-publications.comdovepress.com The mechanisms behind this resistance are varied; EZH2 can silence genes that promote cell death in response to chemotherapy or stabilize proteins involved in DNA repair, making cancer cells more resilient to treatment. nih.govpfizeroncologydevelopment.com This connection to both disease progression and treatment failure makes targeting EZH2 a critical strategy for improving patient outcomes. news-medical.net
Activating Mutations in Hematological Malignancies (e.g., Lymphoma)
Rationale for EZH2 Inhibition as a Therapeutic Strategy in Oncology
The central role of aberrant EZH2 activity in driving the growth and survival of various cancers provides a strong rationale for its inhibition as a therapeutic strategy. aacrjournals.orgnih.gov Since EZH2's primary oncogenic function is to silence tumor suppressor genes, inhibitors are designed to block its catalytic activity, thereby preventing the methylation of H3K27. nih.govmedkoo.com This action is expected to "turn back on" the expression of these critical silenced genes, restoring the cell's natural defenses against cancer by re-engaging pathways that control proliferation and induce apoptosis. e-crt.orgnews-medical.net
The therapeutic potential of EZH2 inhibition is particularly compelling in two main contexts:
Cancers with EZH2 activating mutations: In malignancies like follicular lymphoma and DLBCL, where specific mutations make the cancer cells dependent on the hyper-catalytic activity of EZH2, inhibitors can directly counteract the primary driver of the disease. researchgate.netnih.gov
Cancers with EZH2 overexpression: In solid tumors such as castration-resistant prostate cancer and small cell lung cancer, where high levels of EZH2 drive aggressiveness and resistance, inhibitors can reverse the epigenetic silencing programs that sustain the malignant state. e-crt.orgpfizeroncologydevelopment.complos.org
Moreover, inhibiting EZH2 has been shown to have effects beyond directly killing cancer cells. It can modulate the tumor microenvironment, potentially reversing immune suppression and making tumors more recognizable and vulnerable to the patient's immune system. news-medical.netnih.govnih.gov This has sparked interest in combining EZH2 inhibitors with immunotherapies to achieve a more potent and durable anti-cancer response. ecancer.orgjci.org
Overview of this compound as an Investigational EZH2 Inhibitor
This compound, also known as mevrometostat, is a potent and highly selective, orally bioavailable small-molecule inhibitor of EZH2 developed by Pfizer. pfizeroncologydevelopment.comspringer.compfizerpro.com It was identified through a process that optimized for both potency against the EZH2 enzyme and favorable pharmaceutical properties for oral administration. acs.org
This compound is designed to bind to and block the catalytic activity of both wild-type (WT) and mutant forms of EZH2. pfizeroncologydevelopment.com Preclinical studies have demonstrated its high specificity and potent inhibitory activity. pfizeroncologydevelopment.com The inhibition of EZH2's enzymatic function leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced target genes. pfizeroncologydevelopment.commedkoo.com This mechanism is intended to halt the proliferation of cancer cells that are dependent on EZH2 signaling. medkoo.com
The compound has shown robust anti-tumor activity in preclinical xenograft models of lymphoma. nih.govnih.gov Based on its mechanism and promising preclinical data, this compound has advanced into clinical trials for several cancer types, including castration-resistant prostate cancer (CRPC), small cell lung cancer (SCLC), and follicular lymphoma. springer.comnih.govurotoday.comdrugbank.com
Table 1: Preclinical Inhibitory Activity of this compound
| Target | Measurement | Value | Reference |
|---|---|---|---|
| Wild-Type (WT) EZH2 | Ki (inhibition constant) | <100 pM | pfizeroncologydevelopment.com |
| Mutant (Y641N) EZH2 | Ki (inhibition constant) | <100 pM | pfizeroncologydevelopment.com |
| Mutant (Y641N) EZH2 | Ki (inhibition constant) | 1.15 nM | nih.gov |
| In vivo tumor growth | H3K27me3 Inhibition for Stasis | >70% | nih.gov |
Table 2: Investigational Status of this compound (Mevrometostat)
| Indication | Clinical Trial Phase | Status/Context | Reference |
|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | Phase 3 | In combination with enzalutamide | pfizeroncologydevelopment.comclinicaltrials.gov |
| Small Cell Lung Cancer (SCLC) | Phase 1 | Monotherapy | springer.com |
| Follicular Lymphoma | Phase 1 | Monotherapy | springer.com |
| Solid Tumors | Phase 1 | Monotherapy and Combination | pfizeroncologydevelopment.com |
Structure
3D Structure
Properties
CAS No. |
1844849-10-0 |
|---|---|
Molecular Formula |
C22H24Cl2N2O5 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1 |
InChI Key |
RXCVUHMIWHRLDF-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@@H](C4COC4)OC)Cl)OC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Pf 06821497
Specificity and Potency as an EZH2 Inhibitor
PF-06821497 has demonstrated significant potency and selectivity as an EZH2 inhibitor in various preclinical studies. molecularcloud.orgalfa-chemistry.com Its inhibitory activity has been characterized against both wild-type and mutant forms of EZH2, and its selectivity has been assessed against other related enzymes.
Inhibition Constant (Ki) Against Wild-Type and Mutant EZH2 (e.g., Y641N)
This compound exhibits remarkable potency against both wild-type (WT) and mutant forms of EZH2. Specifically, it has an inhibition constant (Ki) of less than 0.1 nM for the Y641N mutant EZH2. selleckchem.com This high potency is also observed against wild-type EZH2, with a reported Ki of less than 100 pM. pfizeroncologydevelopment.com The Y641N mutation is an activating mutation found in some cancers that enhances the enzyme's catalytic activity. guidetopharmacology.org
Table 1: Inhibitory Potency of this compound against EZH2 Variants
| EZH2 Variant | Inhibition Constant (Ki) |
|---|---|
| Wild-Type (WT) | < 100 pM pfizeroncologydevelopment.com |
Selectivity Profile Against Other Histone Methyltransferases or Kinases
This compound demonstrates a high degree of selectivity for EZH2 over other enzymes. It shows selectivity against a panel of 14 other methyltransferases and 40 kinases when tested at a concentration of 10 µM. caymanchem.com However, it does exhibit some binding to EZH1, a homolog of EZH2, with a reported Ki of 70 nM. caymanchem.com This indicates a favorable selectivity profile, which is crucial for minimizing off-target effects.
Mechanistic Insights into EZH2 Enzyme Inhibition by this compound
The inhibitory action of this compound on EZH2 is primarily achieved through competitive inhibition with a key cofactor and results in a direct reduction of histone methylation. frontiersin.orgaacrjournals.org
Competitive Inhibition with S-Adenosylmethionine (SAM)
This compound functions as a competitive inhibitor of S-Adenosylmethionine (SAM). frontiersin.orgaacrjournals.org SAM is the universal methyl donor used by histone methyltransferases, including EZH2, to transfer a methyl group to the histone substrate. nih.gov By competing with SAM for binding to the EZH2 active site, this compound effectively blocks the enzyme's catalytic function. aacrjournals.orgaacrjournals.org
Effect on H3K27 Methylation Status in Biochemical Assays
The inhibition of EZH2 by this compound leads to a dose-dependent reduction in the trimethylation of H3K27 (H3K27me3). pfizeroncologydevelopment.comresearchgate.net In preclinical models, treatment with this compound has been shown to decrease global H3K27me3 levels. semanticscholar.orglarvol.comnih.gov For instance, in Karpas-422 non-Hodgkin lymphoma cells, which harbor the EZH2 Y641N mutation, this compound reduced H3K27me3 levels with an IC50 of 4 nM. guidetopharmacology.orgcaymanchem.com This reduction in H3K27me3, a mark associated with transcriptional repression, can lead to the reactivation of silenced tumor suppressor genes. pfizeroncologydevelopment.comaacrjournals.org
Structural Basis of this compound Binding to the PRC2 Complex
The potent and selective inhibition of EZH2 by this compound is underpinned by its specific structural interactions with the PRC2 complex. A crystal structure of this compound in complex with the three-protein PRC2 complex has been determined, providing insights into the key binding features. researchgate.netnih.govacs.org The molecule contains a lactam moiety, which is suggested to enhance potency by reducing strain and improving contacts with the protein. sci-hub.se This structural understanding was instrumental in the optimization of the compound to achieve a favorable balance of potency and pharmaceutical properties. researchgate.netnih.govacs.org
Crystal Structure Analysis of this compound in Complex with PRC2
The molecular understanding of how this compound inhibits the enhancer of zeste homolog 2 (EZH2) has been significantly advanced through crystallographic studies. A co-crystal structure of this compound (also referred to as compound 23a in its development literature) was successfully obtained with a three-protein Polycomb Repressive Complex 2 (PRC2). researchgate.netacs.orgnih.gov This structural analysis was crucial for elucidating the precise binding mechanism and the key interactions that underpin the compound's high potency. researchgate.netacs.orgnih.gov
The PRC2 complex used for the crystallization studies was an engineered construct. acs.org It consisted of the EZH2 protein from Anolis carolinensis (American chameleon), human Embryonic Ectoderm Development (EED), and the VEFS domain of human Suppressor of Zeste 12 (SUZ12). acs.org Obtaining this three-protein complex structure with the bound inhibitor provided a detailed, three-dimensional view of the inhibitor within the catalytic SET domain of EZH2. acs.org This analysis not only confirmed the binding mode but also allowed for a comparative study against precursor compounds, helping to explain the superior potency of this compound. acs.org
| Component | Organism/Source | Role in the Complex |
|---|---|---|
| EZH2 | Anolis carolinensis (engineered) | Catalytic subunit containing the SET domain, the primary target of the inhibitor. acs.org |
| EED | Human | Core regulatory subunit, essential for the structural integrity and allosteric activation of the complex. acs.orgnih.gov |
| SUZ12 (VEFS domain) | Human | Core regulatory subunit required for the stability and catalytic activity of EZH2. acs.orgnih.gov |
Identification of Key Structural Features for Optimal Binding
The crystal structure of the this compound-PRC2 complex revealed several critical structural features that are essential for its high-affinity binding and potent inhibitory activity. researchgate.netacs.org A central feature of this compound, like many other EZH2 inhibitors, is a pyridone moiety, which is crucial for engaging the EZH2 active site. nih.gov This pyridone group forms two vital hydrogen bonds with the backbone of tryptophan 624 (Trp624) within the conserved GXG motif of the SET domain. Additionally, a water-mediated hydrogen bond is formed with the side chain of asparagine 688 (Asn688), further anchoring the inhibitor in the binding pocket.
A distinguishing feature of this compound is its lactam moiety. sci-hub.se The incorporation of this six-membered lactam ring was a key optimization step that significantly improved ligand efficiency and potency compared to its acyclic precursors. researchgate.net Researchers suggest this enhancement could be due to the lactam ring reducing conformational strain and/or enabling improved contacts with the protein surface. sci-hub.se The structure also features an sp3-hybridized carbon at the 7-position of the lactam, a modification introduced to optimize physicochemical properties and metabolic stability. researchgate.netacs.org
| Structural Feature of this compound | Interacting PRC2 Residue/Region | Type of Interaction | Significance |
|---|---|---|---|
| Pyridone Moiety | Trp624 (backbone) | Hydrogen Bonds (x2) | Essential for anchoring the inhibitor within the EZH2 catalytic site. |
| Pyridone Moiety | Asn688 (side chain) | Water-mediated Hydrogen Bond | Contributes to the stable binding of the inhibitor. |
| Lactam Moiety | Protein Surface | Improved van der Waals contacts | Increases potency and ligand efficiency, possibly by reducing strain. researchgate.netsci-hub.se |
| sp3-hybridized carbon at 7-position | Binding Pocket | Optimized Fit | Enhances physicochemical properties and metabolic stability. researchgate.netacs.org |
Preclinical Pharmacological Investigations of Pf 06821497
In Vitro Cellular Pharmacology
PF-06821497 has demonstrated anti-proliferative effects in various cancer cell lines, particularly those dependent on EZH2 activity. Long-term treatment with the compound showed selective anti-tumor activity in androgen receptor (AR)-positive castration-resistant prostate cancer (CRPC) cell lines. researchgate.net Its antiproliferative effects were also confirmed in diffuse large B-cell lymphoma (DLBCL) cell lines, such as Karpas-422, which harbor an activating EZH2 mutation (Y641N). researchgate.netacs.orgselleckchem.com The compound exhibited potent antiproliferative effects when tested against Karpas-422 cells in vitro. acs.org
As a direct consequence of its mechanism of action, this compound effectively inhibits the catalytic activity of EZH2, leading to a reduction in the levels of trimethylated H3K27 (H3K27me3), a repressive epigenetic mark. cancer.govpfizeroncologydevelopment.com In preclinical studies, this compound treatment led to reduced H3K27me3 levels in Karpas-422 cells. acs.org An indirect-response model analyzing dose-dependent pharmacodynamic responses in these cells determined an unbound half-maximal effective concentration (EC50) of 76 nM for H3K27me3 inhibition. nih.gov This inhibition of histone methylation alters gene expression patterns that are associated with cancer pathways. cancer.gov
Table of Gene Expression Changes Induced by this compound
The pharmacological inhibition of EZH2 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.netaacrjournals.org The anti-tumor activity of EZH2 inhibition is associated with blocking tumor cell proliferation and cell cycle progression. ascopubs.orglarvol.com Mechanistically, EZH2 inhibition leads to the upregulation of tumor suppressor genes, which in turn can induce cell cycle arrest. researchgate.net This disruption of the cell cycle is a key factor contributing to the compound's anti-proliferative effects observed in various cancer cell models.
Effects on Gene Expression and Transcriptional Reprogramming
In Vivo Efficacy in Preclinical Disease Models
The anti-tumor activity of this compound has been validated in multiple in vivo xenograft models, where human cancer cells are implanted into immunocompromised mice. The compound demonstrated robust, dose-dependent tumor growth inhibition in xenograft models of CRPC and DLBCL. researchgate.netnih.gov In a Karpas-422 DLBCL xenograft model, this compound treatment resulted in significant tumor growth inhibition, with profound tumor regression observed at certain dose levels. acs.orgacs.org The unbound tumor stasis concentration (Tsc), the concentration required to halt tumor growth, was calculated to be 168 nM in this model. nih.gov This in vivo efficacy correlated well with the reduction of H3K27me3 levels in the tumors, linking the pharmacodynamic effect to the anti-tumor response. researchgate.netacs.org Modeling suggested that approximately 70% inhibition of H3K27me3 was associated with achieving tumor stasis. researchgate.netnih.gov
Summary of In Vivo Efficacy in Xenograft Models
Table of Mentioned Compounds
Castration-Resistant Prostate Cancer (CRPC) Xenografts
Pharmacodynamic Biomarker Modulation in Vivo
A direct correlation has been established between the inhibition of the epigenetic mark H3K27me3 and the antitumor efficacy of this compound in preclinical models. nih.govresearchgate.netaacrjournals.org H3K27me3 is the direct product of EZH2's catalytic activity, and its reduction serves as a key pharmacodynamic biomarker for target engagement. researchgate.net In both DLBCL and CRPC xenograft models, the observed dose-dependent tumor growth inhibition was strongly associated with the inhibition of H3K27me3 in tumor tissues. nih.govresearchgate.netaacrjournals.org Quantitative modeling of data from the Karpas-422 DLBCL model suggests that an H3K27me3 inhibition level of approximately 70% or greater is required to achieve tumor stasis, which is defined as 100% tumor growth inhibition. nih.govresearchgate.net This establishes a clear quantitative link between the molecular action of the drug and its therapeutic effect. nih.govresearchgate.net
Preclinical studies have consistently demonstrated a dose-dependent pharmacodynamic response to this compound. nih.govresearchgate.netaacrjournals.org In mouse xenograft models of DLBCL, increasing doses of the compound led to progressively greater inhibition of H3K27me3. nih.govresearchgate.net Similarly, in CRPC models, this compound treatment resulted in dose-dependent reductions in the H3K27me3 biomarker. researchgate.netaacrjournals.org This dose-response relationship has been characterized in both whole blood and, more critically, in tumor biopsies, confirming target engagement within the tumor microenvironment. researchgate.netasco.org In a clinical context, paired tumor biopsies from patients with mCRPC treated with this compound in combination with enzalutamide (B1683756) showed a geometric mean H3K27me3 reduction of -75%, indicating effective target inhibition in tumor tissue. asco.orgresearchgate.net
Correlation of H3K27me3 Inhibition with Antitumor Activity
Pharmacokinetic-Pharmacodynamic-Disease Modeling in Preclinical Systems
To quantitatively understand and predict the therapeutic effect of this compound, integrated pharmacokinetic-pharmacodynamic-disease (PK/PD-disease) models have been developed. nih.govresearchgate.net These mathematical models characterize the relationships between drug exposure (pharmacokinetics), biomarker modulation (pharmacodynamics), and antitumor response (disease). nih.govnih.gov
For this compound, a translational PK/PD model was successfully developed using data from the Karpas-422 DLBCL xenograft model. nih.govresearchgate.netnih.gov The model consisted of three linked components:
A pharmacokinetic (PK) model to describe the concentration of the drug over time. nih.gov
An indirect-response pharmacodynamic (PD) model to link drug concentration to the dose-dependent inhibition of H3K27me3. nih.govresearchgate.net
A signal-transduction disease model to connect H3K27me3 inhibition to the resulting inhibition of tumor growth. nih.govresearchgate.net
Table 2: Key Parameters from PK/PD-Disease Modeling in Karpas-422 Xenografts
| Parameter | Description | Value | Source(s) |
|---|---|---|---|
| Unbound EC50 | The unbound drug concentration that produces 50% of the maximal inhibition of H3K27me3. | 76 nM | nih.govresearchgate.net |
| Unbound Tsc | The unbound drug concentration required to achieve tumor stasis (100% tumor growth inhibition). | 168 nM | nih.govresearchgate.net |
| Target Inhibition for Stasis | The level of H3K27me3 inhibition associated with achieving tumor stasis. | ~70% | nih.govresearchgate.net |
Characterization of Exposure-Response Relationships in Xenograft Models
Preclinical investigations using the A204 human rhabdoid tumor xenograft model in mice established a clear and robust relationship between the systemic exposure to this compound and its antitumor activity. The response, quantified as tumor growth inhibition (TGI), was found to be directly dependent on the sustained plasma concentration of the compound.
In these studies, a significant correlation was observed between the average unbound plasma concentration of this compound over the dosing interval and the resulting TGI. As the exposure to the compound increased, a proportionally greater inhibition of tumor growth was achieved. This relationship demonstrated that higher, sustained levels of the inhibitor lead to more profound antitumor effects. The analysis confirmed that achieving a specific threshold of drug exposure is critical for eliciting a meaningful therapeutic response in this preclinical cancer model. The data from these xenograft studies were foundational for building quantitative models to further explore the compound's pharmacological profile.
| Average Unbound Plasma Concentration (nM) | Observed Tumor Growth Inhibition (TGI) (%) | Tumor Outcome |
|---|---|---|
| 5.4 | 49% | Tumor Growth Delay |
| 14 | 89% | Tumor Regression |
| 27 | 98% | Tumor Regression |
| 59 | 104% | Tumor Regression |
Quantitative Relationships Between Compound Exposure, Biomarker Inhibition, and Tumor Growth
A key aspect of the preclinical evaluation of this compound involved establishing a quantitative link between drug exposure, target engagement, and the ultimate pharmacological effect on tumor growth. As an inhibitor of Embryonic Ectoderm Development (EED), this compound's mechanism of action involves the disruption of the Polycomb Repressive Complex 2 (PRC2), leading to a reduction in the methylation of Histone H3 at lysine (B10760008) 27 (H3K27me3). This methylation mark serves as a critical pharmacodynamic (PD) biomarker.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling was employed to integrate these three components. The model successfully linked the unbound plasma concentration of this compound to the degree of H3K27me3 inhibition within the tumor tissue. A direct, concentration-dependent inhibition of the biomarker was observed, with a calculated IC₅₀ (the concentration required to achieve 50% inhibition of H3K27me3) of 11 nM for the average unbound plasma concentration.
Furthermore, the model established a quantitative relationship between the extent of H3K27me3 inhibition and the rate of tumor growth inhibition. A notable finding from this analysis was the existence of a significant time lag, estimated at approximately 6.5 days, between the initial modulation of the H3K27me3 biomarker and the subsequent observable impact on tumor volume. This delay is consistent with an epigenetic mechanism, where changes in histone methylation must first translate into altered gene expression and protein levels, which in turn affect cellular processes like proliferation and survival to ultimately slow tumor growth.
| Parameter | Description | Value |
|---|---|---|
| Biomarker | Pharmacodynamic marker of EED inhibition | Histone H3 Lysine 27 trimethylation (H3K27me3) |
| Biomarker IC₅₀ | Unbound plasma concentration for 50% inhibition of H3K27me3 synthesis | 11 nM |
| Efficacy Lag Time | Time delay between biomarker modulation and observed tumor growth inhibition | ~6.5 days |
Estimation of Minimum Target Efficacious Concentration for Tumor Stasis
Leveraging the integrated PK/PD and tumor growth inhibition models, researchers estimated the minimum efficacious concentration of this compound required to achieve tumor stasis—the point at which tumor growth is halted, resulting in no net change in tumor volume. This value represents a critical therapeutic threshold for achieving disease control in this preclinical setting.
The modeling and simulation predicted that a sustained average unbound plasma concentration of approximately 21 nM is necessary to induce tumor stasis in the A204 rhabdoid tumor xenograft model. This specific concentration corresponds to a distinct level of target engagement and biomarker modulation. According to the model, achieving this stasis-inducing plasma concentration requires the inhibition of the H3K27me3 synthesis rate by approximately 65%.
This estimation provides a precise, quantitatively defined therapeutic target based on the compound's mechanism of action and its observed effects in a relevant disease model. It serves as a vital benchmark for translating preclinical findings into clinically relevant hypotheses, guiding the potential development of the compound by defining the level of exposure needed to produce a meaningful antitumor effect.
| Therapeutic Goal | Required Average Unbound Plasma Concentration | Corresponding H3K27me3 Synthesis Inhibition |
|---|---|---|
| Tumor Stasis | ~21 nM | ~65% |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Pf 06821497
Design and Optimization Strategies
The journey to identify PF-06821497 was a meticulous process of rational drug design and optimization, addressing key challenges such as metabolic stability and oral bioavailability that hampered previous lead compounds. researchgate.netacs.orgnih.gov
Ligand-Based and Physicochemical Property-Based Design Approaches
The design of this compound was heavily influenced by both ligand-based and physicochemical property-based strategies. researchgate.netacs.orgnih.gov Starting from a lead compound (compound 1) that showed potent EZH2 inhibitory activity but suffered from poor metabolic stability and low thermodynamic solubility, researchers embarked on a journey of structural modification. acs.org A key strategy involved replacing a dimethylisoxazole group in the lead compound with an sp3-hybridized carbon atom at the 7-position of the lactam moiety. acs.orgnih.gov This transformation was a pivotal step in optimizing the molecule's physicochemical properties. acs.orgnih.gov
The culmination of these efforts was compound 23a, later named this compound, which demonstrated the best balance of high potency and desirable pharmaceutical properties. acs.orgnih.govresearchgate.net A crystal structure of this compound in complex with the three-protein PRC2 complex provided a deeper understanding of the structural features essential for optimal binding. nih.govresearchgate.netacs.org
Strategies for Enhancing Oral Bioavailability and Drug-like Properties
A major focus of the optimization program was to develop an orally bioavailable EZH2 inhibitor. abmole.comacs.orgnih.gov This necessitated a multi-pronged approach to improve metabolic stability and permeability.
The initial lead compound exhibited high clearance in human liver microsomes (HLM), indicating poor metabolic stability. acs.org To address this, researchers introduced various structural modifications. The replacement of the dimethylisoxazole group with an oxetane-containing moiety was a key strategy. nih.govnih.gov This led to the development of this compound, which, while still having a slightly higher HLM stability than the initial target, showed significantly improved stability in human hepatocyte assays compared to the lead compound (12 vs 75 (μL/min)/million cells). acs.org The introduction of a methoxy (B1213986) group was also explored to reduce lipophilicity, which was anticipated to improve microsomal stability. biorxiv.org Furthermore, the optimization of lipophilic efficiency (LipE) was a critical factor, and this compound displayed superior LipE among the synthesized lactam series, contributing to its favorable metabolic stability. alfa-chemistry.commolecularcloud.orgresearchgate.nettechnologynetworks.com
Table 1: Metabolic Stability of this compound and a Precursor Compound
| Compound | Human Liver Microsome (HLM) Clearance ((μL/min)/mg protein) | Human Hepatocyte Clearance ((μL/min)/million cells) |
| Compound 1 (Lead) | High | 75 |
| This compound (23a) | 39 | 12 |
Data sourced from Kung et al., J. Med. Chem. 2018. acs.org
Modulation of Metabolic Stability (e.g., in Liver Microsomes)
Role of Specific Structural Motifs (e.g., Pyridone Warhead) in Potency and Residence Time
The 2-pyridone moiety is a common and critical pharmacophore found in many potent EZH2 inhibitors. nih.govmdpi.com This "warhead" is essential for engaging and inhibiting the enzymatic activity of EZH2. biorxiv.org In the development of this compound, modifications to this pyridone ring were explored. For instance, the replacement of a 4-methyl substituent with a 4-methoxy group was a key change from a precursor compound. nih.gov
Furthermore, research into other EZH2 inhibitors has shown that substitutions on the pyridone ring, such as a thiomethyl group, can significantly increase both potency and residence time. aacrjournals.orgaacrjournals.orgnih.gov While this compound itself contains a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl moiety, the principle of optimizing the pyridone warhead was a central theme in the broader field of EZH2 inhibitor design. nih.govnih.gov this compound itself demonstrated a longer residence time compared to the initial lead compound. acs.org
Synthetic Methodologies for this compound and Analogs
The synthesis of the broader class of 3,4-dihydroisoquinolin-1(2H)-one-based EZH2 inhibitors, to which this compound belongs, often involves the cyclization of an amide linker to form a six-membered lactam ring. researchgate.net The synthesis of the isoquinolinone core, a key structural feature, can be achieved through various methods, including the condensation of 1,2-phenylenediamines with substituted phenyloxoacetates or through intramolecular oxidative cyclization. researchgate.netbeilstein-journals.org
Comparative Medicinal Chemistry with Other EZH2 Inhibitors
The landscape of Enhancer of Zeste Homolog 2 (EZH2) inhibitors is characterized by a continuous evolution from first-generation agents to more optimized second-generation molecules. This compound (mevrometostat) emerged from these efforts, displaying a distinct pharmacological profile when compared to other key EZH2 inhibitors such as the first-in-class tazemetostat (B611178), the clinical-stage lirametostat (CPI-1205), and the dual EZH1/EZH2 inhibitor valemetostat (B611628). This section analyzes the differences in their potency, selectivity, and target residence time, and dissects the structural features responsible for these differentiated profiles.
Analysis of Potency, Selectivity, and Residence Time Differences
The therapeutic efficacy of an EZH2 inhibitor is intrinsically linked to its potency against the target enzyme, its selectivity over the closely related EZH1 and other methyltransferases, and the duration of target engagement, often referred to as residence time. These parameters vary significantly among this compound and its counterparts.
Potency: this compound is a highly potent inhibitor of both wild-type (WT) and mutant EZH2. It demonstrates a high affinity for the enzyme, with a reported inhibition constant (Ki) of 0.3 nM against WT EZH2 and <0.1 nM for the Y641N mutant EZH2, which is commonly found in lymphomas. pfizeroncologydevelopment.com This positions it among the most potent EZH2 inhibitors developed.
For comparison, tazemetostat, the first FDA-approved EZH2 inhibitor, shows a Ki of 2.5 nM against WT EZH2. medchemexpress.combioscience.co.uk Lirametostat (CPI-1205) also displays high potency with a biochemical IC50 of 2.2 nM against WT EZH2. nih.gov Valemetostat is a potent dual inhibitor, targeting both EZH1 and EZH2 with IC50 values under 10 nM. medchemexpress.com While all are potent, this compound exhibits exceptional potency, particularly against the clinically relevant Y641N mutant.
Selectivity: A critical aspect of EZH2 inhibitor design is selectivity against EZH1, the other catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). While EZH2 is the primary catalytic engine, EZH1 can compensate for its loss, potentially leading to therapeutic resistance. mdpi.com Therefore, the selectivity profile has significant clinical implications.
This compound is highly selective for EZH2 over a broad panel of other methyltransferases but does exhibit some activity against EZH1, with a reported Ki of 70 nM. This gives it a selectivity ratio (Ki EZH1/Ki EZH2 WT) of over 230-fold. Tazemetostat is also highly selective, with a reported 35-fold greater affinity for EZH2 over EZH1 (EZH1 IC50 = 392 nM). medchemexpress.comselleckchem.comselleckchem.com Lirametostat (CPI-1205) shows more modest selectivity, with an IC50 of 52 nM for EZH1, resulting in a selectivity ratio of approximately 26-fold (EZH1 IC50/EZH2 IC50). nih.govselleckchem.comselleckchem.com In contrast, valemetostat was designed as a dual inhibitor, potently targeting both EZH1 and EZH2 to potentially overcome resistance mechanisms mediated by EZH1. medchemexpress.commdpi.com
Residence Time: Target residence time, or the duration for which a drug remains bound to its target, is a key determinant of pharmacodynamic effect and dosing frequency. First-generation EZH2 inhibitors like tazemetostat and lirametostat are characterized by relatively shorter residence times. aacrjournals.org This can necessitate higher or more frequent dosing to maintain target suppression. In washout assays, cells treated with these inhibitors tend to recover H3K27 trimethylation (H3K27me3) levels within approximately two days, indicating a reversible and shorter-acting effect. oatext.com
This compound was developed as a second-generation inhibitor with an optimized pharmacological profile, which includes considerations for a more durable effect. While specific residence time data for this compound is not as widely published as for some other inhibitors, its design as a second-generation agent was intended to improve upon the limitations of earlier compounds. rsc.org Inhibitors like tulmimetostat, which also emerged from second-generation efforts, have demonstrated significantly prolonged residence times, maintaining suppression of H3K27me3 for four or more days after compound removal in cellular assays. sci-hub.se This extended target engagement is a key feature sought in advanced EZH2 inhibitors to achieve more comprehensive and durable target coverage. researchgate.net
| Compound | EZH2 (WT) Inhibition | EZH2 (Y641N) Inhibition | EZH1 Inhibition | Selectivity (EZH1/EZH2 WT) |
|---|---|---|---|---|
| This compound | Ki: 0.3 nM | Ki: <0.1 nM selleckchem.com | Ki: 70 nM | ~233-fold |
| Tazemetostat | Ki: 2.5 nM medchemexpress.combioscience.co.uk | IC50: 4 nM selleckchem.com | IC50: 392 nM medchemexpress.combioscience.co.uk | ~35-fold (by IC50) |
| Lirametostat (CPI-1205) | IC50: 2 nM nih.govselleckchem.com | IC50: 3.1 nM nih.gov | IC50: 52 nM nih.govselleckchem.com | ~26-fold |
| Valemetostat | IC50: <10 nM medchemexpress.com | Potent Inhibition | IC50: <10 nM medchemexpress.com | Dual Inhibitor |
Structural Features Contributing to Differentiated Pharmacological Profiles
The distinct pharmacological profiles of these EZH2 inhibitors are a direct consequence of their unique chemical structures and how they interact with the PRC2 complex. While many are S-adenosyl-L-methionine (SAM) competitive inhibitors that bind to the EZH2 SET domain, their specific scaffolds and substituents dictate their affinity, selectivity, and binding kinetics.
A common structural motif among many potent EZH2 inhibitors, including this compound, tazemetostat, and lirametostat, is a pyridinone core . This moiety is critical for activity as it typically forms key hydrogen bonds with the backbone of Trp624 within the SET domain of EZH2, mimicking the interactions of the natural cofactor SAM. nih.govnih.gov However, this shared feature can also be a liability, as the hydrogen bond donor NH group can make these compounds substrates for efflux transporters like P-glycoprotein (P-gp), limiting their distribution. nih.govbiorxiv.org
This compound features a novel lactam-derived bicyclic core . researchgate.net Its design addressed metabolic stability and solubility issues seen in earlier lead compounds. A key innovation was the incorporation of an sp3-hybridized carbon at the 7-position of the dihydroisoquinolinone ring system, which is decorated with a methoxy(oxetan-3-yl)methyl group . rsc.org This three-dimensional structure was designed to optimize physicochemical properties and lipophilic efficiency, enabling the combination of high potency with favorable metabolic stability and permeability. technologynetworks.com The dichlorinated aromatic ring further contributes to the binding affinity.
Tazemetostat is characterized by a biaryl structure with a central indole (B1671886) ring linked to a piperidine (B6355638) and a pyridinone moiety. This structure confers high potency and selectivity for EZH2 over EZH1. selleckchem.com
Lirametostat (CPI-1205) is also an indole-based inhibitor , but it features an N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide scaffold. A key modification from its less bioavailable precursor was the addition of a trifluoroethylpiperidine moiety , which significantly enhanced its pharmacokinetic properties, making it suitable for oral administration. nih.govresearchgate.net
Valemetostat stands apart with its unique 1,3-benzodioxole derivative structure featuring a chiral spiroketal core . sci-hub.se This distinct chemical architecture is responsible for its potent dual inhibition of both EZH1 and EZH2, a profile designed to potentially circumvent resistance pathways that rely on EZH1 compensation. 10xgenomics.com
Therapeutic Potential and Translational Research Applications of Pf 06821497
Investigational Applications in Specific Cancer Types (Preclinical Focus)
Preclinical studies and early-phase clinical trials are exploring the efficacy of PF-06821497 in various malignancies, including metastatic castration-resistant prostate cancer (mCRPC), follicular lymphoma, small cell lung cancer (SCLC), and diffuse large B-cell lymphoma (DLBCL). pfizeroncologydevelopment.comasco.orgaacrjournals.orgpfizerclinicaltrials.comresearchgate.net
In mCRPC, EZH2 is often overexpressed and its increased activity is associated with a poor prognosis and the development of resistance to standard therapies. urotoday.comresearchgate.netpfizeroncologydevelopment.com Research is focused on this compound's ability to overcome this resistance, particularly to Androgen Receptor Pathway Inhibitors (ARPIs).
Resistance to ARPIs like enzalutamide (B1683756) and abiraterone (B193195) is a major clinical challenge in mCRPC. urotoday.comurotoday.com EZH2 is implicated in driving this resistance through several mechanisms, including the silencing of tumor suppressor genes and the activation of androgen receptor (AR) transcription factors. urotoday.comascopubs.org Preclinical studies have shown that combining this compound with ARPIs could be a promising strategy to overcome resistance. urotoday.comresearchgate.net In a phase 1 study, the combination of mevrometostat with enzalutamide showed promising activity in patients with mCRPC who had previously been treated with abiraterone. urotoday.comascopubs.org This has led to the initiation of larger phase 3 trials, such as MEVPRO-1 and MEVPRO-2, to further evaluate this combination. pfizerclinicaltrials.comurotoday.comascopubs.org
Another investigational PRC2 inhibitor, ORIC-944, has demonstrated superior activity to this compound in combination with an AR inhibitor in an in vivo prostate cancer model. globenewswire.com
Preclinical research highlights an epigenetic dependency on EZH2 in AR-positive mCRPC. researchgate.net Genome-wide CRISPR screens identified EZH2 as a critical factor in AR-positive, but not AR-negative, mCRPC models. researchgate.net Pharmacological inhibition of EZH2 with this compound has demonstrated selective anti-tumor activity in AR-positive mCRPC cell lines and dose-dependent tumor growth inhibition in xenograft models. researchgate.net
The mechanism involves the transcriptional upregulation of tumor suppressor genes. researchgate.net Interestingly, a subset of genes induced by enzalutamide are also upregulated by this compound, suggesting a co-repressor function for EZH2 on genes repressed by the androgen receptor. researchgate.net This leads to a transcriptional synergy when the two agents are combined, resulting in robust inhibition of proliferation, survival, and cell cycle pathways. researchgate.net This synergistic effect has been observed in vitro and has led to durable tumor regressions in vivo, even in patient-derived xenograft (PDX) models from patients refractory to anti-androgen therapies. researchgate.net
The dysregulation of the epigenome and transcriptional networks is a key driver of the neuroendocrine phenotype in prostate cancer, which can arise after treatment with AR pathway inhibitors. bioscientifica.com EZH2 is a master regulator of this lineage plasticity. bioscientifica.com
Follicular lymphoma (FL) is another malignancy where EZH2 dysregulation, including activating mutations, is common. pfizeroncologydevelopment.comnewdrugapprovals.org this compound is being investigated as a potential therapeutic agent for relapsed or refractory FL. pfizeroncologydevelopment.comclinicaltrials.govpfizerclinicaltrials.com Preclinical data for EZH2 inhibitors in general have shown efficacy in lymphoma models. nih.gov
The rationale for targeting EZH2 in FL is supported by the clinical activity of other EZH2 inhibitors like tazemetostat (B611178), which has shown higher response rates in patients with activating EZH2 mutations. nih.gov Preclinical studies have demonstrated that EZH2 inhibitors can decrease H3K27me3 levels and inhibit cell proliferation in lymphoma cell lines. nih.gov
EZH2 is highly expressed in small cell lung cancer (SCLC) and is believed to contribute to its pathogenesis and resistance to chemotherapy by altering the expression of genes involved in DNA repair. pfizeroncologydevelopment.com this compound is under investigation for the treatment of relapsed/refractory SCLC. pfizeroncologydevelopment.comclinicaltrials.govpfizerclinicaltrials.comkucancercenter.orgnebraskaoncology.org While a phase I trial of this compound monotherapy did not show a response in two SCLC patients, preclinical findings support further investigation of EZH2 inhibition in this disease. researchgate.net
Diffuse large B-cell lymphoma (DLBCL) is a common type of B-cell lymphoma where EZH2 activating mutations are frequently observed. newdrugapprovals.orgnih.gov Preclinical studies with various EZH2 inhibitors, including this compound, have demonstrated their potential in DLBCL models. researchgate.netnih.gov
In preclinical xenograft models of DLBCL with EZH2 mutations, EZH2 inhibitors have been shown to exert antitumor effects. nih.gov The inhibition of EZH2 leads to decreased cell proliferation, cell-cycle arrest, and apoptosis in DLBCL cells with activating EZH2 mutations. aacrjournals.org
Interactive Data Tables
| Cancer Type | Key Preclinical Findings | Mechanism of Action | References |
|---|---|---|---|
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Overcomes ARPI resistance; Synergistic anti-tumor activity with enzalutamide. | Inhibits EZH2, leading to upregulation of tumor suppressor genes and synergy with AR inhibition. | urotoday.com, researchgate.net, , urotoday.com |
| Follicular Lymphoma | Investigational treatment for relapsed/refractory disease. | Targets EZH2 dysregulation, including activating mutations. | aacrjournals.org, pfizerclinicaltrials.com, researchgate.net |
| Small Cell Lung Cancer (SCLC) | Investigational treatment for relapsed/refractory disease. | Addresses high EZH2 expression contributing to pathogenesis and chemoresistance. | pfizeroncologydevelopment.com, pfizeroncologydevelopment.com, aacrjournals.org, pfizerclinicaltrials.com, researchgate.net |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Demonstrated preclinical efficacy in DLBCL models. | Targets activating EZH2 mutations, leading to decreased proliferation and apoptosis. | globenewswire.com, aacrjournals.org, pfizerclinicaltrials.com, nih.gov, researchgate.net |
Overcoming Androgen Receptor Pathway Inhibitor (ARPI) Resistance
Potential in ARID1A Mutant Cancers
A compelling area of investigation for EZH2 inhibitors like this compound lies in cancers harboring mutations in the ARID1A gene. aacrjournals.org ARID1A is a critical component of the SWI/SNF chromatin remodeling complex, which functionally opposes the activity of PRC2. aacrjournals.org Inactivating mutations in ARID1A are prevalent across a spectrum of human cancers, creating a dependency on EZH2 for survival and proliferation. aacrjournals.orgnih.gov
This synthetic lethal relationship provides a strong rationale for targeting EZH2 in ARID1A-mutant tumors. acs.org Preclinical studies have demonstrated that cancer cells with ARID1A mutations exhibit increased sensitivity to EZH2 inhibition. aacrjournals.orgnih.gov For instance, research has shown that the EZH2 inhibitor tulmimetostat, which shares a similar mechanism of action with this compound, achieves significant efficacy in multiple ARID1A mutant bladder, ovarian, and endometrial tumor models. nih.gov This suggests that this compound could hold similar therapeutic promise in these patient populations. The loss of ARID1A function creates a unique chromatin state that renders cancer cells vulnerable to the effects of EZH2 inhibition, highlighting a promising biomarker-driven therapeutic strategy. nih.gov
Preclinical Combination Strategies
To enhance the therapeutic efficacy of EZH2 inhibitors and overcome potential resistance mechanisms, extensive preclinical research has focused on combination strategies.
Rationale for Combining EZH2 Inhibitors with Androgen Receptor Pathway Inhibitors
In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), there is a strong rationale for combining EZH2 inhibitors with androgen receptor (AR) pathway inhibitors. urotoday.comfrontiersin.org EZH2 is frequently overexpressed in CRPC and its activity has been linked to the development of resistance to AR-targeted therapies. urotoday.comurotoday.com EZH2 can act as a co-activator of the androgen receptor, promoting the transcription of genes that drive tumor progression even in a low-androgen environment. mdpi.comfrontiersin.org By inhibiting EZH2, it is hypothesized that the AR signaling pathway can be suppressed more effectively, potentially re-sensitizing tumors to AR inhibitors or enhancing their initial efficacy. urotoday.comresearchgate.net This dual-targeting approach aims to disrupt both the canonical AR signaling axis and the epigenetic mechanisms that contribute to therapeutic resistance. evopointbio.com
Synergistic Antitumor Activity of this compound in Preclinical Models
Preclinical studies have provided evidence supporting the synergistic antitumor activity of this compound when combined with AR pathway inhibitors. urotoday.comlarvol.com In various CRPC preclinical models, the combination of this compound (mevrometostat) and enzalutamide, an AR inhibitor, has demonstrated enhanced tumor growth inhibition compared to either agent alone. urotoday.comlarvol.com A study presented at the 2025 ASCO Genitourinary Cancers Symposium highlighted that the combination of mevrometostat and enzalutamide showed promising activity in a randomized dose-expansion study in patients with metastatic CRPC who had progressed on abiraterone. urotoday.com This clinical data, supported by preclinical findings, suggests that this combination strategy holds significant promise for improving outcomes in patients with advanced prostate cancer. larvol.com
Exploration of this compound with Other Anticancer Modalities
The therapeutic potential of this compound extends beyond combinations with AR pathway inhibitors. Preclinical evidence suggests that combining EZH2 inhibitors with other anticancer modalities can yield synergistic effects. tandfonline.comresearchgate.net These combinations include:
Chemotherapy: EZH2 inhibition has been shown to sensitize cancer cells to certain chemotherapeutic agents. nih.gov
Immunotherapy: EZH2 plays a role in regulating the tumor immune microenvironment. researchgate.net Inhibition of EZH2 can enhance the expression of tumor antigens and modulate immune cell populations, potentially improving the efficacy of immune checkpoint inhibitors. urotoday.comresearchgate.net
Targeted Therapies: Combining EZH2 inhibitors with other targeted agents, such as PARP inhibitors or BET inhibitors, is an area of active investigation. tandfonline.comfrontiersin.org For example, the simultaneous inhibition of EZH2 and BET proteins has been shown to effectively inhibit the proliferation of metastatic prostate cancer cell lines. tandfonline.com
Identification and Validation of Predictive Biomarkers for Response to this compound
A critical aspect of optimizing the clinical application of this compound is the identification and validation of predictive biomarkers to select patients most likely to benefit from treatment.
Circulating Tumor DNA Mutational Profiling
Circulating tumor DNA (ctDNA) analysis has emerged as a powerful, minimally invasive tool for identifying predictive biomarkers. mdpi.comasco.org This "liquid biopsy" approach allows for the detection of tumor-specific mutations in the bloodstream, providing a real-time molecular profile of a patient's cancer. mdpi.com
In the context of this compound, ctDNA mutational profiling is being explored as an exploratory endpoint in clinical trials. researchgate.net This technology can be used to identify mutations in genes such as ARID1A, which, as previously discussed, may predict sensitivity to EZH2 inhibition. researchgate.net Furthermore, ctDNA can be used to monitor treatment response and detect the emergence of resistance mutations over time. oncotarget.com The ability to dynamically track the genomic landscape of a tumor through ctDNA analysis holds immense potential for personalizing treatment strategies with this compound and other targeted therapies. oncotarget.com
Histone Methylation Status as a Predictive Factor
The therapeutic efficacy of EZH2 inhibitors like this compound is closely linked to the histone methylation status of cancer cells, particularly the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). aacrjournals.org EZH2 is the enzyme responsible for this specific methylation, which leads to the repression of target genes, including many tumor suppressor genes. aacrjournals.orgmdpi.com
Inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels. pfizeroncologydevelopment.com This reduction in methylation reactivates the expression of previously silenced tumor suppressor genes, which can in turn inhibit cancer cell proliferation and induce apoptosis. pfizeroncologydevelopment.comaacrjournals.org Preclinical studies have shown a direct correlation between the inhibition of the H3K27me3 biomarker and dose-dependent tumor growth inhibition in CRPC xenograft models treated with this compound. aacrjournals.org
Furthermore, the presence of certain mutations can predict sensitivity to EZH2 inhibition. For instance, tumors with activating mutations in EZH2 or loss-of-function mutations in other epigenetic modifiers like ARID1A are often highly dependent on EZH2 activity for their survival and are therefore more susceptible to EZH2 inhibitors. aacrjournals.orgaacrjournals.org In castration-resistant prostate cancer, the expression of androgen receptor (AR) appears to be a key factor. EZH2 has been identified as a critical dependency in AR-positive CRPC models, and treatment with this compound has shown selective anti-tumor activity in these cell lines. aacrjournals.org Transcriptional profiling has revealed that genes repressed by the androgen receptor are enriched for H3K27me3, suggesting a co-repressor function for EZH2. aacrjournals.org
Future Research Directions in EZH2 Inhibition and Epigenetic Therapy
The development of EZH2 inhibitors like this compound represents a significant advancement in epigenetic therapy. news-medical.net However, ongoing research is crucial to address existing challenges and expand the therapeutic potential of this class of drugs. news-medical.netnumberanalytics.com
Addressing Challenges in Drug Penetration (e.g., Brain-Penetrant Inhibitors)
A significant hurdle for many current EZH2 inhibitors is their limited ability to cross the blood-brain barrier (BBB). patsnap.comnih.gov This poor brain penetrance restricts their use in treating central nervous system (CNS) malignancies, even those known to be sensitive to EZH2 inhibition. patsnap.com Many EZH2 inhibitors, including those with a pyridone scaffold like this compound, are substrates for efflux transporters such as P-glycoprotein, which actively pump the drugs out of the brain. researchgate.net
Future research is focused on developing novel EZH2 inhibitors with improved brain penetration. patsnap.comnih.gov This involves chemical strategies, guided by computational modeling, to design molecules that can circumvent these efflux mechanisms. patsnap.comnih.gov The development of brain-penetrant EZH2 inhibitors would open up new therapeutic avenues for primary brain tumors and brain metastases. patsnap.com
Expanding Therapeutic Applications Across Diverse Malignancies
While initial clinical development of EZH2 inhibitors has focused on specific lymphomas and solid tumors, there is significant potential to expand their application to a wider range of cancers. aacrjournals.orgjadpro.com EZH2 is overexpressed in numerous malignancies, including breast, lung, and bladder cancers, and this overexpression is often associated with a poor prognosis. tandfonline.commdpi.com
Future research will likely focus on:
Identifying new cancer types sensitive to EZH2 inhibition: This will involve large-scale screening efforts and the identification of predictive biomarkers beyond EZH2 mutations. aacrjournals.org
Exploring novel combination therapies: Combining EZH2 inhibitors with other targeted agents, chemotherapy, and immunotherapy could enhance efficacy and overcome resistance. frontiersin.org Preclinical studies have already shown synergistic effects when combining this compound with the androgen receptor antagonist enzalutamide in prostate cancer models. aacrjournals.org
Investigating the role of EZH2 in the tumor microenvironment: EZH2 not only affects cancer cells directly but also influences the immune cells within the tumor microenvironment. tandfonline.comxiahepublishing.com EZH2 inhibition can enhance anti-tumor immunity by modulating the function of various immune cells, making it a promising strategy for combination with immunotherapies. tandfonline.comxiahepublishing.com
Q & A
Q. What distinguishes PF-06821497 from other EZH2 inhibitors in preclinical studies?
this compound demonstrates higher specificity and potency compared to tazemetostat, the only FDA-approved EZH2 inhibitor. In ATRX-IFF neuroblastoma cell lines, this compound showed a mean IC50 of 106.8 ± 78.8 nM, which is 26-fold lower than tazemetostat (2.7 ± 1.7 µM). It also induced greater H3K27me3 reduction, suggesting stronger target engagement . Additionally, this compound exhibited activity in ATRX-WT ALT cancer models (e.g., TX-BR-100 TNBC cells, IC50 = 5.9 nM), broadening its therapeutic potential .
Q. What in vitro protocols are recommended for evaluating this compound’s efficacy in ALT cancer models?
Key steps include:
- Using ALT-positive cell lines (e.g., SK-N-FI isogenic models or TX-BR-100 TNBC) to assess fusion-specific activity .
- Performing dose-response assays (e.g., 72-hour treatments) to calculate IC50 values.
- Validating EZH2 inhibition via H3K27me3 reduction using Western blot or immunofluorescence .
- Comparing results with ATRX-WT controls to confirm specificity for ATRX-IFF mutations .
Q. What pharmacokinetic properties support this compound’s oral bioavailability?
this compound is orally active with a molecular weight of 467.34 g/mol and solubility of 90 mg/mL in DMSO. Preclinical studies report robust tumor growth inhibition at 100 mg/kg (oral, twice daily) with minimal body weight loss, indicating favorable tolerability .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s IC50 values across ATRX-mutant neuroblastoma models?
Variations in IC50 (e.g., 19.2 nM in ATRX-IFF SK-N-FI vs. 50.7 nM in ATRX-WT) may reflect differences in EZH2 dependency or off-target effects. To resolve discrepancies:
Q. What methodological considerations are critical for designing combination studies with this compound and immunotherapies?
The Phase III MEVPRO-2 trial combines this compound with enzalutamide in prostate cancer. Key design elements include:
- Randomization and double-blinding to minimize bias .
- Co-primary endpoints: radiographic progression-free survival (rPFS) and overall survival (OS) .
- Monitoring T-cell activation markers (e.g., IFN-γ, IL-2) to assess immune synergy, as preclinical data suggest enhanced antigen-specific T-cell responses with this compound .
Q. How can researchers optimize dosing schedules for this compound in ALT cancer models?
Preclinical studies suggest:
- Twice-daily dosing (e.g., 100 mg/kg) achieves sustained tumor regression without toxicity .
- Pharmacodynamic markers (e.g., H3K27me3 suppression) should guide dose titration .
- In combination therapies, staggered dosing (e.g., this compound prior to immunotherapy) may maximize synergy .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s efficacy in heterogeneous tumor models?
Q. How can ctDNA analysis enhance this compound clinical trial outcomes?
The MEVPRO-2 trial includes exploratory ctDNA profiling to:
- Correlate baseline EZH2 mutation status with treatment response .
- Monitor dynamic changes in tumor burden and resistance mechanisms .
- Validate biomarkers (e.g., ATRX mutations) for patient stratification .
Clinical Translation
Q. What preclinical evidence supports this compound’s advancement to Phase III trials in prostate cancer?
this compound showed potent inhibition of EZH2-driven oncogenic pathways in prostate cancer models. Its combination with enzalutamide aims to overcome resistance mechanisms linked to EZH2 overexpression, supported by preclinical synergy data .
Q. How can researchers mitigate toxicity risks in this compound combination regimens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
